![molecular formula C48H81N3O35 B020589 Manp-glcp-manp-manp-glcp-fucp-glcp CAS No. 110402-13-6](/img/structure/B20589.png)
Manp-glcp-manp-manp-glcp-fucp-glcp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manp-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has gained significant attention in the scientific community due to its potential applications in various fields. This carbohydrate is a type of oligosaccharide that is composed of multiple monosaccharides, including mannose (Manp), glucose (Glcp), and fucose (Fucp). In
Wirkmechanismus
The mechanism of action of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp is complex and involves multiple pathways. In immunology, this carbohydrate has been shown to activate immune cells, including macrophages and dendritic cells, through the Toll-like receptor 4 (TLR4) pathway. In microbiology, this compound-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit bacterial and fungal growth through multiple mechanisms, including the disruption of cell wall synthesis and the inhibition of protein synthesis.
Biochemical and Physiological Effects:
This compound-glcp-manp-manp-glcp-fucp-glcp has various biochemical and physiological effects, including immunomodulatory effects, antimicrobial effects, and anti-inflammatory effects. This carbohydrate has been shown to stimulate cytokine production, activate immune cells, and inhibit bacterial and fungal growth. Additionally, this compound-glcp-manp-manp-glcp-fucp-glcp has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp in lab experiments include its immunomodulatory and antimicrobial properties, as well as its ability to interact with various proteins. However, the limitations of using this carbohydrate in lab experiments include its complex synthesis method and the difficulty in obtaining pure samples.
Zukünftige Richtungen
There are various future directions for the research on Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp, including the exploration of its potential applications in drug development, vaccine development, and cancer therapy. Additionally, future research could focus on the development of more efficient synthesis methods and the exploration of the structure-activity relationships of this compound-glcp-manp-manp-glcp-fucp-glcp.
In conclusion, this compound-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has immunomodulatory and antimicrobial properties, as well as anti-inflammatory effects. Future research on this compound-glcp-manp-manp-glcp-fucp-glcp could lead to the development of new drugs, vaccines, and cancer therapies.
Synthesemethoden
The synthesis of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp involves multiple steps, including glycosylation, deprotection, and purification. The glycosylation step involves the coupling of monosaccharides in a specific order to form the desired oligosaccharide. The deprotection step involves the removal of protective groups from the oligosaccharide, and the purification step involves the separation of the desired product from other byproducts.
Wissenschaftliche Forschungsanwendungen
Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells. In microbiology, this compound-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit the growth of certain bacteria and fungi. In biochemistry, this compound-glcp-manp-manp-glcp-fucp-glcp has been shown to interact with various proteins, including lectins and antibodies.
Eigenschaften
CAS-Nummer |
110402-13-6 |
---|---|
Molekularformel |
C48H81N3O35 |
Molekulargewicht |
1260.2 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1 |
InChI-Schlüssel |
WELBOEKRIKBUAU-PKZYLINOSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Synonyme |
alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp MGMM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.